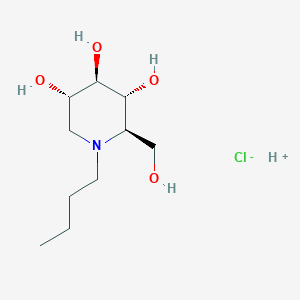
5-Methyl-4-phenyl-1,2,3-thiadiazole
Overview
Description
5-Methyl-4-phenyl-1,2,3-thiadiazole is a compound with the CAS Number: 64273-28-5 . It has a molecular weight of 176.24 . It is a solid at ambient temperature . This compound is a selective, mechanism-based inhibitor of CYP2B4 and CYP2E1 at a concentration of 100 μM . It does not inactivate CYP1A2 . 1,2,3-Thiadiazole compounds and their derivatives, including 5-Methyl-4-phenyl-1,2,3-thiadiazole, are also commonly used as herbicides, fungicides, and plant growth regulators .
Synthesis Analysis
The synthesis of 5-Methyl-4-phenyl-1,2,3-thiadiazole and its derivatives has been reported in several studies . For example, Polkam and co-workers reported the synthesis of 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazole . The synthesis involved the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of 5-Methyl-4-phenyl-1,2,3-thiadiazole has been studied using various techniques . The InChI Code for this compound is 1S/C9H8N2S/c1-7-9(10-11-12-7)8-5-3-2-4-6-8/h2-6H,1H3 . The compound is non-planar; the mean square plane of its phenyl cycle is located at an angle of 22.8° with respect to the planar thiadiazole fragment .Chemical Reactions Analysis
The chemical reactions involving 5-Methyl-4-phenyl-1,2,3-thiadiazole have been explored in several studies . For instance, the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives led to the formation of the targeted 1,3,4-thiadiazolyl derivatives .Physical And Chemical Properties Analysis
5-Methyl-4-phenyl-1,2,3-thiadiazole is a solid at ambient temperature . It has a molecular weight of 176.24 .Scientific Research Applications
Antimicrobial Activity
Compounds related to 5-Methyl-4-phenyl-1,2,3-thiadiazole have been studied for their potential antimicrobial properties. Novel derivatives of thiadiazole compounds have shown significant activity against various microbial strains, suggesting that 5-Methyl-4-phenyl-1,2,3-thiadiazole could also be explored for similar applications .
Antitumor and Cytotoxic Activity
Thiadiazoles have been reported to exhibit antitumor and cytotoxic activities. A series of thiadiazole derivatives demonstrated potent effects on human tumor cell lines, including prostate cancer. This indicates that 5-Methyl-4-phenyl-1,2,3-thiadiazole may have potential as an antitumor agent .
Therapeutic Applications
The therapeutic potential of thiadiazoles extends to various diseases due to their diverse biological activities. The structure-activity relationship (SAR) studies of thiadiazole derivatives have highlighted their medicinal significance, which could be applicable to 5-Methyl-4-phenyl-1,2,3-thiadiazole as well .
Diagnostic Applications
Thiadiazoles have been utilized in developing methods for tracing and inhibiting specific enzyme activities in biological systems. This suggests that 5-Methyl-4-phenyl-1,2,3-thiadiazole could be used in diagnostic applications related to enzyme activity tracing .
Chemical Synthesis
Thiadiazoles serve as key intermediates in chemical synthesis. The synthesis and characterization of new thiadiazole derivatives involve various analytical methods that could also be applied to 5-Methyl-4-phenyl-1,2,3-thiadiazole for developing novel compounds .
Computational Studies
Computational studies of thiadiazoles provide insights into their chemical behavior and interactions with biological targets. These studies can guide the design of new drugs and materials based on the thiadiazole scaffold .
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-4-phenyl-1,2,3-thiadiazole are the Cytochrome P450 (CYP450) enzymes , specifically CYP2B4 and CYP2E1 . These enzymes are a superfamily of oxidative catalysts that play a crucial role in the biosynthesis and metabolism of a wide range of endogenous molecules and the metabolism of xenobiotics .
Mode of Action
5-Methyl-4-phenyl-1,2,3-thiadiazole acts as a selective, mechanism-based inhibitor of CYP2B4 and CYP2E1 . This
Safety and Hazards
Future Directions
The future directions for the study of 5-Methyl-4-phenyl-1,2,3-thiadiazole and its derivatives could involve further exploration of their potential as anticancer agents . Additionally, the development of new synthetic transformations and approaches to furnish 1,2,3-thiadiazole scaffolds could be another area of future research .
properties
IUPAC Name |
5-methyl-4-phenylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-7-9(10-11-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIBFXXOLIOOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320370 | |
| Record name | 5-methyl-4-phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-phenyl-1,2,3-thiadiazole | |
CAS RN |
64273-28-5 | |
| Record name | 1,2,3-Thiadiazole, 5-methyl-4-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64273-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 358739 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064273285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64273-28-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-4-phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















